N-(3-chlorophenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide
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Overview
Description
N-(3-CHLOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by its unique spirocyclic structure, which incorporates a triazole and a thiadiazine ring. The presence of these rings imparts significant biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a carbon disulfide compound, followed by cyclization with an appropriate aldehyde or ketone . The reaction conditions often require the use of a base such as potassium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of less toxic solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3-CHLOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer effects. The triazole and thiadiazine rings allow the compound to form hydrogen bonds and other interactions with target proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds also possess triazole rings and are studied for their anticancer and enzyme inhibitory properties.
Uniqueness
N-(3-CHLOROPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure enhances its stability and allows for specific interactions with molecular targets, making it a valuable compound in drug design and development .
Properties
Molecular Formula |
C22H22ClN5OS |
---|---|
Molecular Weight |
440.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-phenylspiro[5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1'-cyclohexane]-7-carboxamide |
InChI |
InChI=1S/C22H22ClN5OS/c23-16-10-7-11-17(14-16)24-20(29)18-22(12-5-2-6-13-22)27-28-19(25-26-21(28)30-18)15-8-3-1-4-9-15/h1,3-4,7-11,14,18,27H,2,5-6,12-13H2,(H,24,29) |
InChI Key |
OJQQLLHDBPBLRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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